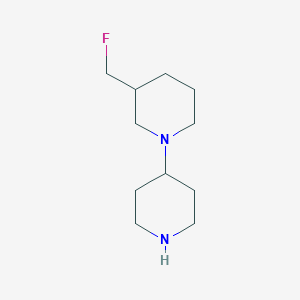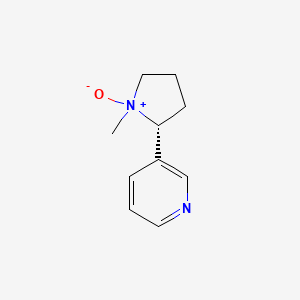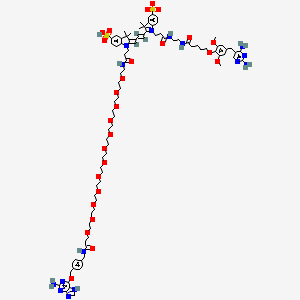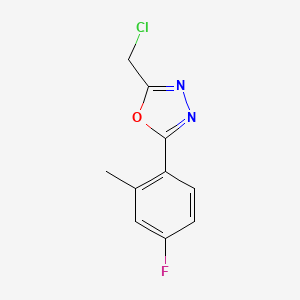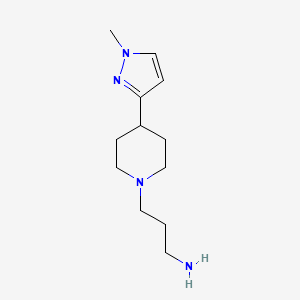![molecular formula C9H18N2O B13347607 2'-Methyl-[1,3'-bipyrrolidin]-3-ol](/img/structure/B13347607.png)
2'-Methyl-[1,3'-bipyrrolidin]-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Methyl-[1,3’-bipyrrolidin]-3-ol is a compound of interest in various fields of chemistry and pharmacology. It is characterized by the presence of a bipyrrolidine structure with a methyl group at the 2’ position and a hydroxyl group at the 3 position. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methyl-[1,3’-bipyrrolidin]-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrrolidine with a suitable aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts such as Raney nickel and solvents like 1-propanol .
Industrial Production Methods: Industrial production of 2’-Methyl-[1,3’-bipyrrolidin]-3-ol may involve continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. The use of continuous flow setups allows for the efficient production of the compound with high selectivity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Methyl-[1,3’-bipyrrolidin]-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or lithium diisopropylamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully saturated derivative .
Applications De Recherche Scientifique
2’-Methyl-[1,3’-bipyrrolidin]-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2’-Methyl-[1,3’-bipyrrolidin]-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparaison Avec Des Composés Similaires
2-Methylpyrrolidine: Shares the pyrrolidine ring but lacks the bipyrrolidine structure.
3-Hydroxypyrrolidine: Contains a hydroxyl group but differs in the position and presence of the methyl group.
2-Methyl-1,3-pentadiene: Similar in having a methyl group but differs significantly in structure and reactivity
Uniqueness: 2’-Methyl-[1,3’-bipyrrolidin]-3-ol is unique due to its bipyrrolidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H18N2O |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
1-(2-methylpyrrolidin-3-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H18N2O/c1-7-9(2-4-10-7)11-5-3-8(12)6-11/h7-10,12H,2-6H2,1H3 |
Clé InChI |
XGFYCSJPRILFPG-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CCN1)N2CCC(C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



